molecular formula C11H16N2O B6437053 (1R,2R)-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine CAS No. 2290872-14-7

(1R,2R)-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine

Cat. No. B6437053
M. Wt: 192.26 g/mol
InChI Key: WAKCNAQZJUFJIE-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine, also known as (1R,2R)-2-MPCP, is a cyclic amine compound with potential applications in scientific research. It is a colorless liquid that is soluble in organic solvents, such as ethanol and methanol, and its structure consists of a cyclopentane ring with an oxygen atom and a methylpyridine group attached. This compound has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and pharmacology.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (1R,2R)-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine involves the conversion of a cyclopentanone derivative to the desired amine through a series of reactions.

Starting Materials
3-methylpyridine, cyclopentanone, sodium borohydride, hydrochloric acid, sodium hydroxide, methyl iodide, ammonium chloride, sodium nitrite, sodium azide, sulfuric acid, sodium bicarbonate, ethyl acetate, wate

Reaction
Step 1: Conversion of cyclopentanone to cyclopentanol using sodium borohydride and hydrochloric acid, Step 2: Conversion of cyclopentanol to cyclopentylamine using methyl iodide and ammonium chloride, Step 3: Conversion of cyclopentylamine to cyclopentylazide using sodium nitrite and sulfuric acid, Step 4: Conversion of cyclopentylazide to (1R,2R)-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine using sodium azide and sodium bicarbonate in ethyl acetate and wate

Scientific Research Applications

(1R,2R)-2-MPCP has been studied for its potential applications in scientific research, particularly in the fields of organic synthesis, medicinal chemistry, and pharmacology. In organic synthesis, this compound can be used as a starting material for the synthesis of other compounds, such as pyridines, pyrimidines, and aminocyclopentanes. In medicinal chemistry, (1R,2R)-2-MPCP has been studied for its potential to act as an agonist for the G-protein coupled receptor GPR22, which is involved in the regulation of hormones such as leptin and ghrelin. In pharmacology, this compound has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.

Mechanism Of Action

The exact mechanism of action of (1R,2R)-2-MPCP is not yet fully understood. However, it is believed to act as an agonist for the G-protein coupled receptor GPR22, which is involved in the regulation of hormones such as leptin and ghrelin. This agonism is thought to be caused by the compound's ability to bind to the receptor, which then triggers a signal transduction cascade that leads to the activation of downstream pathways. Additionally, (1R,2R)-2-MPCP is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.

Biochemical And Physiological Effects

The biochemical and physiological effects of (1R,2R)-2-MPCP are not yet fully understood. However, this compound has been studied for its potential to act as an agonist for the G-protein coupled receptor GPR22, which is involved in the regulation of hormones such as leptin and ghrelin. This agonism is thought to lead to the activation of downstream pathways that can lead to the regulation of energy homeostasis. Additionally, this compound has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. This inhibition is thought to lead to an increase in the levels of neurotransmitters, such as acetylcholine, which can lead to an increase in cognitive function.

Advantages And Limitations For Lab Experiments

The advantages of using (1R,2R)-2-MPCP in lab experiments include its low cost, its availability as a liquid, and its solubility in organic solvents. Additionally, this compound can be synthesized easily using a Grignard reaction, making it a convenient starting material for the synthesis of other compounds. The main limitation of using this compound in lab experiments is its lack of specificity towards certain targets, which can make it difficult to study the effects of this compound on specific pathways.

Future Directions

The potential applications of (1R,2R)-2-MPCP in scientific research are still being explored. Future research should focus on further elucidating the exact mechanism of action of this compound and its potential effects on specific pathways. Additionally, further research should be conducted to explore the potential applications of this compound in medicinal chemistry and pharmacology, such as its potential to act as an agonist for the G-protein coupled receptor GPR22 and as an inhibitor of the enzyme acetylcholinesterase. Finally, further research should be conducted to explore the potential applications of this compound in organic synthesis, such as its potential to act as a starting material for the synthesis of other compounds.

properties

IUPAC Name

(1R,2R)-2-(3-methylpyridin-2-yl)oxycyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8-4-3-7-13-11(8)14-10-6-2-5-9(10)12/h3-4,7,9-10H,2,5-6,12H2,1H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKCNAQZJUFJIE-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OC2CCCC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=CC=C1)O[C@@H]2CCC[C@H]2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine

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